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molecular formula C9H7NO4 B8634203 Methyl 6-hydroxybenzo[d]oxazole-2-carboxylate

Methyl 6-hydroxybenzo[d]oxazole-2-carboxylate

Cat. No. B8634203
M. Wt: 193.16 g/mol
InChI Key: STCSBELUVKEQIH-UHFFFAOYSA-N
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Patent
US09353111B2

Procedure details

A mixture of 4-aminobenzene-1,3-diol hydrochloride (i in Scheme 1) (0.50 g, 3.1 mmol) and sodium hydrogen carbonate (2.5 mg) in methyl trimethoxyacetate (2 mL) was stirred at 100° C. overnight and then concentrated under reduced pressure. The residue obtained was purified by flash chromatography (silica gel, methylene chloride/ethyl acetate=9/1) to afford methyl 6-hydroxybenzo[d]oxazole-2-carboxylate as a white solid (0.49 g, 82%). 1H-NMR (DMSO-d6, 300 MHz): δ 10.26 (s, 1H), 7.70 (m, 1H), 7.12 (m, 1H), 6.95 (m, 1H), 3.92 (s, 3H) ppm; MS (ESI): 194.3 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][C:4]=1[OH:10].C(=O)([O-])O.[Na+].[CH3:16][O:17][C:18](OC)([O:23]C)[C:19](OC)=O>>[OH:9][C:6]1[CH:7]=[CH:8][C:3]2[N:2]=[C:19]([C:18]([O:17][CH3:16])=[O:23])[O:10][C:4]=2[CH:5]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl.NC1=C(C=C(C=C1)O)O
Name
Quantity
2.5 mg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
2 mL
Type
reactant
Smiles
COC(C(=O)OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica gel, methylene chloride/ethyl acetate=9/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=CC2=C(N=C(O2)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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